molecular formula C10H10FN3O3 B1383256 2-(3-Azidopropoxy)-5-fluorobenzoic acid CAS No. 2096985-53-2

2-(3-Azidopropoxy)-5-fluorobenzoic acid

Cat. No.: B1383256
CAS No.: 2096985-53-2
M. Wt: 239.2 g/mol
InChI Key: YGQJVAAWMNVZNR-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-5-fluorobenzoic acid is a chemical compound that features both azide and fluorine functional groups. The presence of these groups makes it a versatile compound in various chemical reactions and applications. The azide group is known for its reactivity in click chemistry, while the fluorine atom can influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-fluorobenzoic acid typically involves multiple steps. One common method includes the nucleophilic substitution reaction where a fluorobenzoic acid derivative is reacted with 3-azidopropanol under suitable conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide.

    Click Chemistry: Copper(I) catalysts, alkyne derivatives.

    Reduction: Lithium aluminum hydride, ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of new carbon-nitrogen bonds.

    Click Chemistry: Formation of triazole rings.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-(3-Azidopropoxy)-5-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of targeted therapies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-5-fluorobenzoic acid largely depends on its functional groups. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropionic acid: Similar azide functionality but lacks the fluorine atom.

    5-Fluorobenzoic acid: Contains the fluorine atom but lacks the azide group.

    2-(3-Azidopropoxy)benzoic acid: Similar structure but without the fluorine atom.

Uniqueness

2-(3-Azidopropoxy)-5-fluorobenzoic acid is unique due to the combination of both azide and fluorine functional groups

Properties

IUPAC Name

2-(3-azidopropoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJVAAWMNVZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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